molecular formula C7H7BBrFO3 B2422240 5-Bromo-2-fluoro-4-methoxyphenylboronic acid CAS No. 2377605-83-7

5-Bromo-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B2422240
CAS No.: 2377605-83-7
M. Wt: 248.84
InChI Key: HOZLBDSCIAAYKB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the bioavailability of this compound may be influenced by these factors.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-fluoroanisole with a boron-containing reagent. One common method is the lithiation of 2-bromo-4-fluoroanisole using n-butyllithium, followed by the reaction with trimethyl borate and subsequent hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLBDSCIAAYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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